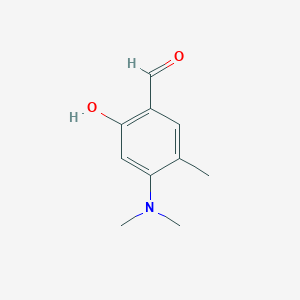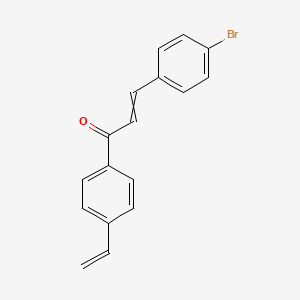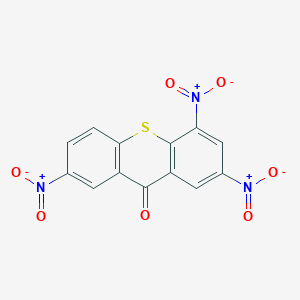![molecular formula C17H35NO B14628406 Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]- CAS No. 55789-23-6](/img/structure/B14628406.png)
Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula C5H11N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves the cyclization of primary amines with diols, catalyzed by various metal complexes. For example, a Cp*Ir complex can be used to achieve high yields of cyclic amines . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Additionally, microwave irradiation can facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production. Another industrial method includes the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine derivatives undergo various types of chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert piperidine derivatives into simpler amines.
Substitution: Piperidine is widely used to convert ketones to enamines, which are substrates in the Stork enamine alkylation reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Calcium hypochlorite can be used to convert piperidine to N-chloropiperidine.
Major Products
The major products formed from these reactions include N-oxides, simpler amines, and various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidine derivatives are crucial in various scientific research fields:
Chemistry: Used as building blocks for the synthesis of complex organic molecules.
Biology: Serve as intermediates in the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of piperidine derivatives varies depending on their specific structure and application. Generally, these compounds interact with molecular targets such as enzymes and receptors, modulating their activity. For example, the bioactive alkaloid evodiamine, a piperidine derivative, exhibits anti-inflammatory and anti-tumor properties by inhibiting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A six-membered heterocycle with one nitrogen atom, similar to piperidine but with different chemical properties.
Pyrrolidine: A five-membered heterocycle with one nitrogen atom, structurally similar but with different reactivity.
Piperazine: A six-membered heterocycle with two nitrogen atoms, used in various pharmaceutical applications.
Uniqueness
Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]- is unique due to its specific functional groups that enhance its chemical reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
55789-23-6 |
|---|---|
Molekularformel |
C17H35NO |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
1-[2-(3,7-dimethyloctoxy)ethyl]piperidine |
InChI |
InChI=1S/C17H35NO/c1-16(2)8-7-9-17(3)10-14-19-15-13-18-11-5-4-6-12-18/h16-17H,4-15H2,1-3H3 |
InChI-Schlüssel |
HREXYAMVDMVMIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCOCCN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


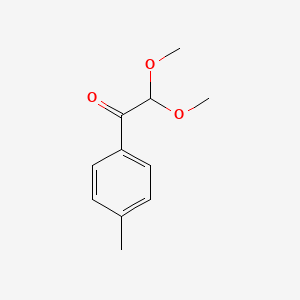

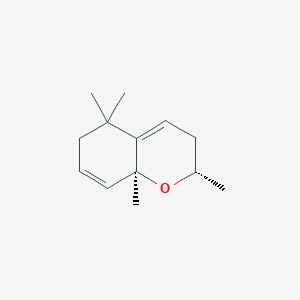
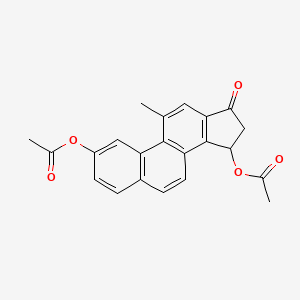


![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)
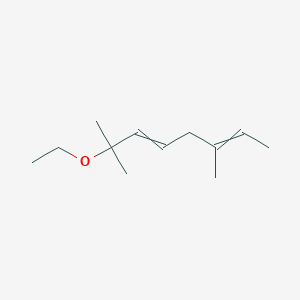
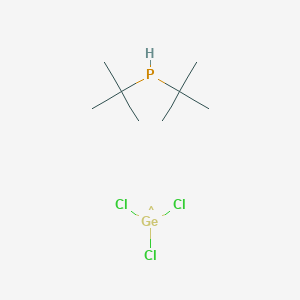
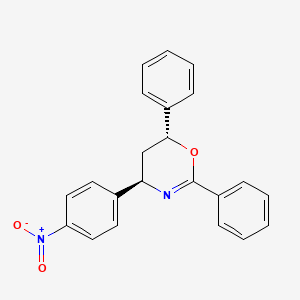
![2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline](/img/structure/B14628381.png)
